methyl 2,5-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate
Description
Methyl 2,5-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidine core. Its structure includes a methyl ester at position 6, methyl groups at positions 2 and 5, and a 4-oxo moiety. For example, pyrido[2,3-d]pyrimidines are synthesized by refluxing substituted acetoacetates with amino uracils in ethanol, as seen in and . The compound’s structural confirmation would likely involve IR, NMR, and elemental analysis, consistent with protocols for related thienopyrimidines .
Properties
IUPAC Name |
methyl 2,5-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S/c1-4-6-8(13)11-5(2)12-9(6)16-7(4)10(14)15-3/h1-3H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISTGAOWVGNDLHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,5-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophene derivatives with cyanoacetic acid derivatives, followed by cyclization and esterification . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the thienopyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,5-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methyl groups or the ester moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
Methyl 2,5-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of methyl 2,5-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme tRNA (Guanine37-N1)-methyltransferase (TrmD), which is essential for bacterial growth . This inhibition disrupts protein synthesis, leading to antimicrobial effects. The compound may also interact with other cellular pathways, contributing to its potential anticancer properties .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Thieno[2,3-d]pyrimidine derivatives vary primarily in substituents at positions 2, 3, 4, 5, and 6, which influence physical properties and bioactivity. Key analogs include:
| Compound Name | Substituents (Positions) | Ester Group | Key Structural Features |
|---|---|---|---|
| Methyl 2,5-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate (Target) | 2-Me, 5-Me, 4-Oxo | Methyl | Compact methyl substituents; no N-alkylation |
| Ethyl 5-methyl-4-oxo-3-phenyl-2-(propylamino)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate | 3-Ph, 2-PrNH, 5-Me, 4-Oxo | Ethyl | Bulky phenyl and propylamino groups; N-alkylated |
| Ethyl 2-(3-hydroxyphenyl)-5-methyl-4-morpholino-thieno[2,3-d]pyrimidine-6-carboxylate (IIIa) | 2-(3-OH-Ph), 4-Morpholino, 5-Me | Ethyl | Polar morpholino and phenolic substituents |
| Ethyl 4-(4-chlorophenylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate (14c) | 4-(4-Cl-PhNH), 5-Me | Ethyl | Chlorophenylamino group; enhanced lipophilicity |
| Methyl 3-amino-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate | 3-NH2, 5-Me, 4-Oxo | Methyl | Amino group at position 3; potential H-bonding |
Key Observations :
- Ester Group : Methyl esters (e.g., target compound) are less hydrolytically stable than ethyl esters but may improve cellular permeability .
- Substituent Bulk : Bulky groups (e.g., phenyl in ) reduce solubility but enhance target binding specificity .
- Polar Groups: Morpholino (IIIa) or hydroxyphenyl substituents increase polarity, impacting pharmacokinetics .
Physical and Spectral Properties
- Ethyl 4-(4-chlorophenylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate (14c): m.p. 174–176°C .
- Ethyl 5-methyl-4-oxo-3-phenyl-... () : Likely m.p. >170°C based on similar structures.
- Methyl 3-amino-5-methyl-4-oxo-... (): Molecular weight 239.25 g/mol; methyl esters typically exhibit m.p. 150–200°C .
IR and NMR data for the target compound would align with thienopyrimidine scaffolds:
Biological Activity
Methyl 2,5-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound belonging to the thienopyrimidine family. Its unique chemical structure contributes to its significant biological activities, including antimicrobial , anticancer , and anti-inflammatory properties. This article explores the biological activity of this compound based on various research findings.
Chemical Structure and Properties
- Molecular Formula : C10H10N2O3S
- Molecular Weight : Approximately 238.27 g/mol
- CAS Number : 571149-28-5
The compound features a thieno ring fused with a pyrimidine structure, characterized by the presence of two methyl groups at positions 2 and 5, a carbonyl group at position 4, and a carboxylate ester functionality at position 6. This arrangement enhances its chemical reactivity and biological activity compared to similar compounds .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains. For example:
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Candida albicans | 12 | 64 µg/mL |
These results suggest that the compound may serve as a potential lead for the development of new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been evaluated through various studies targeting different cancer cell lines. Notably, it has shown promising results against breast cancer cells (MDA-MB-231) with an IC50 value of approximately 27.6 µM. The structure-activity relationship indicates that modifications to the thienopyrimidine scaffold can enhance cytotoxicity:
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| Compound I | 27.6 | Triple-Negative Breast Cancer |
| Compound II | 29.3 | Non-Small Cell Lung Cancer |
| Compound III | 35.0 | Colon Cancer |
The presence of electron-withdrawing groups in certain derivatives has been linked to increased cytotoxic activity, suggesting avenues for further optimization .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects in preclinical models. Studies have reported a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with this compound. This suggests its potential utility in treating inflammatory diseases:
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 150 | 80 |
| IL-6 | 200 | 90 |
These findings indicate that the compound may modulate inflammatory pathways effectively .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted by Guo et al. synthesized various thienopyrimidine derivatives and assessed their antimicrobial activities against clinical isolates of bacteria and fungi. The study highlighted that this compound exhibited superior activity compared to other derivatives in its class .
- Cytotoxicity Against Cancer Cells : Another investigation focused on the cytotoxic effects of this compound on different cancer cell lines revealed that it significantly inhibited cell proliferation in MDA-MB-231 cells while showing selective toxicity towards malignant cells over normal cells .
- Inflammation Model Studies : In vivo studies using animal models of inflammation demonstrated that treatment with this compound resulted in marked reductions in swelling and pain scores compared to controls, suggesting its potential as an anti-inflammatory agent .
Q & A
Basic: What synthetic methodologies are recommended for preparing methyl 2,5-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate?
Answer:
The synthesis typically involves multi-step reactions starting with cyclization of thiophene derivatives followed by functionalization. A common approach includes:
- Step 1: Condensation of 2-aminothiophene-3-carboxylate derivatives with diketones or β-ketoesters to form the pyrimidine ring.
- Step 2: Alkylation at the N3 position using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 2,5-dimethyl substituents .
- Step 3: Esterification of the carboxylic acid intermediate using methanol and catalytic sulfuric acid to yield the final methyl ester .
Key Considerations: Monitor reaction progress via TLC or HPLC, and optimize solvent systems (e.g., DMF or THF) to improve yield and purity.
Basic: How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?
Answer:
- NMR Spectroscopy: Use - and -NMR to verify the thienopyrimidine core, methyl groups (δ 2.1–2.5 ppm for CH₃), and ester carbonyl (δ 170–175 ppm). Compare with reference data for similar compounds .
- X-ray Crystallography: Resolve the fused bicyclic system and confirm substituent positions. For example, related thieno[2,3-d]pyrimidines show characteristic bond angles of 120°–125° in the pyrimidine ring .
- Mass Spectrometry: Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~ 279.3 g/mol based on C₁₁H₁₂N₂O₃S) .
Advanced: How can researchers address contradictions in reported biological activities of thienopyrimidine derivatives?
Answer: Contradictions often arise from variations in assay conditions or structural analogs. To resolve discrepancies:
- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., methyl vs. ethyl groups) and test against standardized biological models (e.g., antimicrobial assays using P. aeruginosa or S. aureus) .
- Control Experiments: Ensure consistent purity (>95% via HPLC) and solvent systems (e.g., DMSO vs. saline) to eliminate formulation artifacts .
- Mechanistic Studies: Use enzymatic assays (e.g., kinase inhibition) or molecular docking to correlate activity with binding affinity .
Advanced: What experimental design optimizes reaction yield during scale-up synthesis?
Answer:
- DoE (Design of Experiments): Apply a factorial design to test variables like temperature (60–100°C), solvent polarity (DMF vs. acetonitrile), and catalyst loading (e.g., 5–10 mol% Pd/C) .
- In Situ Monitoring: Use FTIR or Raman spectroscopy to track intermediate formation and avoid side reactions (e.g., over-alkylation) .
- Workflow: Pilot small-scale reactions (1–5 g) with strict temperature control before scaling to 100 g batches. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) .
Basic: What solvent systems are suitable for purification and solubility studies?
Answer:
- Polar Solvents: DMSO or DMF for dissolution during biological assays.
- Recrystallization: Use ethanol/water (7:3 v/v) or ethyl acetate/hexane mixtures for high-purity crystals .
- Chromatography: Silica gel with gradient elution (hexane → ethyl acetate) for isolating intermediates .
Advanced: How to evaluate the compound’s stability under physiological conditions?
Answer:
- Hydrolytic Stability: Incubate in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts (e.g., free carboxylic acid from ester hydrolysis) .
- Photostability: Expose to UV light (λ = 254 nm) and analyze changes in UV-Vis spectra .
- Thermal Stability: Perform TGA/DSC to determine decomposition temperatures (>200°C typical for thienopyrimidines) .
Advanced: What computational approaches predict the compound’s interactions with biological targets?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to enzymes like DHFR or kinases. Validate with co-crystallized ligands from PDB (e.g., 4M6J for DHFR) .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
- ADMET Prediction: Tools like SwissADME estimate logP (~2.5), bioavailability (≥0.55), and CYP450 interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
